molecular formula C17H22N2O6 B1608019 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-48-9

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1608019
CAS RN: 959573-48-9
M. Wt: 350.4 g/mol
InChI Key: MPEJCVTWUUJXPQ-OCCSQVGLSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, also known as TB-NBP, is an organic compound with a wide range of applications in scientific research. TB-NBP is a versatile molecule that has been used in the synthesis of various compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Properties of Polyamides

Polyamides with flexible main-chain ether linkages and ortho-phenylene units were synthesized from dicarboxylic acid derived from 4-tert-butylcatechol and various aromatic diamines. These polyamides were found to be noncrystalline, highly soluble in polar solvents, and capable of forming transparent, flexible films. They exhibited high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao et al., 2000).

Novel Syntheses of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl Derivatives

A new method for preparing 3-Nitro-2-pyridinesulfenyl chloride was developed, leading to one-pot syntheses of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. This synthesis utilized 4-methoxybenzyl 3-nitro-2-pyridyl sulfide, offering a novel approach for generating these compounds (Ueki et al., 1994).

Structure and Interactions of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline

The structure of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline was analyzed, revealing a pyrrolidine ring in an envelope conformation. The compound forms two-dimensional layers in the crystal through various interactions, indicating its potential for further chemical manipulation and application in synthesis (Rajalakshmi et al., 2013).

Catalytic Oligomerization of Ethylene with Nickel Complexes

Mono- and dinuclear nickel complexes with various phosphino-, phosphinito-, and phosphonitopyridine ligands were synthesized and their structures analyzed. These complexes were used in the catalytic oligomerization of ethylene, demonstrating their potential as catalysts in polymer synthesis (Kermagoret & Braunstein, 2008).

Synthesis of Aromatic Polyamides

Aromatic polyamides were synthesized from bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone, showcasing their solubility in organic solvents and ability to form transparent films. These polyamides displayed high glass transition temperatures and thermal degradation temperatures, indicating their utility in high-performance material applications (Yang et al., 1999).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)8-11-4-6-13(7-5-11)19(23)24/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEJCVTWUUJXPQ-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376028
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959573-48-9
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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